Cas no 868232-06-8 (2-cyano-N-(propan-2-yl)-3-2-(trifluoromethyl)phenylprop-2-enamide)

2-Cyano-N-(propan-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide scaffold with a trifluoromethylphenyl substituent. Its structural design combines electron-withdrawing groups (cyano and trifluoromethyl) with an amide linkage, enhancing reactivity and stability in synthetic applications. The compound is particularly valuable in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate for constructing biologically active molecules. The presence of the trifluoromethyl group improves lipophilicity and metabolic stability, while the cyanoacrylamide moiety offers opportunities for further functionalization. This compound is suited for use in cross-coupling reactions, Michael additions, and other transformations requiring electrophilic or nucleophilic intermediates.
2-cyano-N-(propan-2-yl)-3-2-(trifluoromethyl)phenylprop-2-enamide structure
868232-06-8 structure
Product Name:2-cyano-N-(propan-2-yl)-3-2-(trifluoromethyl)phenylprop-2-enamide
CAS No:868232-06-8
MF:C14H13F3N2O
MW:282.261033773422
CID:6472197
PubChem ID:97640591
Update Time:2025-10-28

2-cyano-N-(propan-2-yl)-3-2-(trifluoromethyl)phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-N-(propan-2-yl)-3-2-(trifluoromethyl)phenylprop-2-enamide
    • (Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
    • Z44347374
    • 868232-06-8
    • EN300-26576160
    • 2-cyano-N-(propan-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
    • Inchi: 1S/C14H13F3N2O/c1-9(2)19-13(20)11(8-18)7-10-5-3-4-6-12(10)14(15,16)17/h3-7,9H,1-2H3,(H,19,20)/b11-7-
    • InChI Key: VSCXNSIPZHXEDR-XFFZJAGNSA-N
    • SMILES: FC(C1C=CC=CC=1/C=C(/C#N)\C(NC(C)C)=O)(F)F

Computed Properties

  • Exact Mass: 282.09799753g/mol
  • Monoisotopic Mass: 282.09799753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 52.9Ų

2-cyano-N-(propan-2-yl)-3-2-(trifluoromethyl)phenylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26576160-0.05g
2-cyano-N-(propan-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
868232-06-8 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-N-(propan-2-yl)-3-2-(trifluoromethyl)phenylprop-2-enamide

Introduction to 2-Cyano-N-(Propan-2-yl)-3-[2-(Trifluoromethyl)Phenyl]Prop-2-Enamide (CAS No. 868232-06-8)

The compound 2-cyano-N-(propan-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide, identified by the CAS number 868232-06-8, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structural features, including a cyano group, a trifluoromethyl-substituted phenyl ring, and an enamide functional group. The combination of these groups imparts distinctive electronic and steric properties, making it a valuable compound in modern chemical research.

Recent studies have highlighted the importance of compounds like 868232-06-8 in drug discovery and development. The enamide functionality is known to play a crucial role in modulating the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the trifluoromethyl group is a well-known electron-withdrawing substituent that can enhance the stability and bioavailability of pharmaceutical agents. These attributes make 868232-06-8 a promising candidate for exploring new therapeutic targets in the field of oncology and neurodegenerative diseases.

The synthesis of 868232-06-8 involves advanced organic chemistry techniques, including multi-component reactions and catalytic processes. Researchers have employed various strategies to optimize the yield and purity of this compound, leveraging modern analytical tools such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The development of efficient synthetic routes has been a focal point in recent literature, emphasizing the importance of sustainability and cost-effectiveness in chemical manufacturing.

In terms of applications, 868232-06-8 has shown potential in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent breakthroughs in nanotechnology have further expanded its utility, with studies exploring its role in the fabrication of advanced materials with tailored optical and electrical properties.

The structural versatility of 868232-06-8 also makes it an attractive molecule for academic research. Chemists are increasingly interested in studying its reactivity under various conditions, particularly in catalytic transformations and organocatalysis. The compound's ability to participate in enamine chemistry opens new avenues for exploring novel reaction mechanisms and developing innovative synthetic pathways.

Moreover, the environmental impact of synthesizing and utilizing 868232-06-8 has been a topic of recent concern. Researchers are actively investigating methods to minimize waste generation and improve the eco-friendliness of its production processes. This aligns with global efforts to promote green chemistry principles across all sectors of chemical industry.

In conclusion, 868232-06-8 stands as a testament to the advancements in modern organic chemistry. Its unique structure, coupled with its diverse applications across pharmaceuticals, materials science, and academic research, positions it as a key molecule for future innovations. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in shaping the landscape of contemporary chemistry.

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